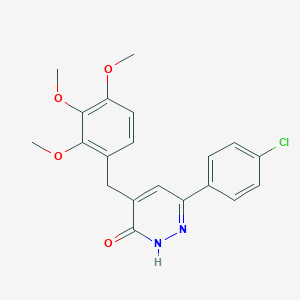

6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-25-17-9-6-13(18(26-2)19(17)27-3)10-14-11-16(22-23-20(14)24)12-4-7-15(21)8-5-12/h4-9,11H,10H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPDUIFQSMIEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.

Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through Friedel-Crafts alkylation reactions, where the aromatic ring undergoes alkylation in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Research indicates that this compound possesses several pharmacological properties:

- Anti-inflammatory activity : It may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

- Antimicrobial effects : The compound could disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.

- Anticancer potential : Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines.

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro assays demonstrated that 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one significantly reduced inflammation markers in cultured macrophages. The mechanism was linked to the inhibition of COX-2 expression.

- Antimicrobial Activity : A series of experiments evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

- Anticancer Research : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited dose-dependent inhibition of cell growth and induction of apoptosis. Further mechanistic studies are ongoing to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridazinone Derivatives

Pharmacological Activity

Analgesic and Anti-inflammatory Effects

- 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one : Exhibits analgesic activity comparable to aspirin, attributed to COX inhibition or opioid receptor modulation .

- Target Compound : The trimethoxybenzyl group may enhance anti-inflammatory effects by mimicking methoxy-containing NSAIDs (e.g., indomethacin), though direct evidence is lacking in the provided data.

- 6-(3-((E)-2,3-Dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one: Shows anti-inflammatory activity (IC₅₀ = 11.6 μM in LPS-induced inflammation models) .

Structural-Activity Relationships (SAR)

Crystallographic and Physicochemical Properties

Crystal Structure Insights

- 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one: Crystallizes in the monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice .

- Target Compound: Predicted to form similar hydrogen bonds via the pyridazinone carbonyl and methoxy oxygen atoms, though steric hindrance from the trimethoxybenzyl group may reduce crystallinity compared to morpholinyl analogs.

Solubility and Stability

- LogP Values : Trimethoxybenzyl derivatives likely have higher logP (>3) than morpholinyl (logP ~2.5) or piperazinyl (logP ~2.0) analogs, impacting bioavailability .

- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas morpholinyl and piperazinyl groups may undergo oxidative metabolism .

Biological Activity

6-(4-Chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one

- Molecular Formula : C19H20ClN2O4

- CAS Number : 1017238-94-6

- Molecular Weight : 364.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been studied for its potential roles as:

- Anticancer Agent : Inhibition of specific kinases involved in cancer cell proliferation and survival.

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains and fungi.

- Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Studies

- Antimicrobial Assessment

- Anti-inflammatory Mechanism

Pharmacokinetics

Research into the pharmacokinetics of 6-(4-Chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one indicates moderate absorption and bioavailability. Studies suggest that it undergoes hepatic metabolism with a half-life conducive to therapeutic use.

Q & A

Basic: What is the optimal synthetic route for 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one, and how can reaction yields be improved?

The compound can be synthesized via a condensation reaction between 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one and 2,3,4-trimethoxybenzaldehyde. Key steps include:

- Reagent Optimization : Use ethanolic sodium ethoxide (C₂H₅ONa) as a base catalyst in ethanol (20 mL) at room temperature for 12–24 hours .

- Purification : Recrystallize the crude product in 90% ethanol to enhance purity. Silica gel chromatography (1–10% methanol in dichloromethane) further isolates the target compound, achieving yields up to 93% .

- Troubleshooting : Monitor pH during acidification (concentrated HCl) to avoid premature precipitation.

Advanced: How can structural ambiguities in pyridazinone derivatives be resolved using crystallographic data?

Advanced structural elucidation requires:

- X-ray Crystallography : Resolve bond angles and torsional strain in the pyridazinone core and trimethoxybenzyl substituents. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice .

- Comparative Analysis : Cross-reference with analogous structures (e.g., 4-benzyl-6-phenyl derivatives) to identify deviations in dihedral angles (>10° differences may indicate steric hindrance) .

Basic: What in vitro assays are recommended for initial screening of anti-cytokine activity?

- Cytokine Inhibition Assays : Treat macrophage cells (e.g., RAW 264.7) with LPS to induce TNF-α or IL-6 secretion. Measure inhibition using ELISA kits, with IC₅₀ calculations via dose-response curves (1–100 μM test range) .

- Control Compounds : Compare with known inhibitors (e.g., dexamethasone) to validate assay sensitivity.

Advanced: How should contradictory biological activity data between pyridazinone analogs be analyzed?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with activity trends. For example, 2,3,4-trimethoxybenzyl analogs may show enhanced activity over dimethoxy variants due to improved hydrophobic interactions .

- Molecular Docking : Use software like AutoDock Vina to model binding poses in target proteins (e.g., cyclooxygenase-2). Pay attention to hydrogen bonding with catalytic residues (e.g., Arg120) .

Advanced: What methodologies elucidate the mechanism of action for pyridazinone-based therapeutics?

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK/STAT) or cyclooxygenases using fluorogenic substrates. Measure kinetics (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB signaling) .

Basic: How can researchers address nomenclature discrepancies in pyridazinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.